(1S,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a chloro-substituted aromatic ring, and a methoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde is reacted with the amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as nucleophilic substitution reactions using bases like sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(2-chloro-4-methoxyphenyl)ethanol: A structurally similar compound with a different functional group.
Uniqueness
(1S,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(2-chloro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
InChI Key |
DGEZBCYKMOPYNA-LHLIQPBNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=C(C=C1)OC)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)OC)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.